molecular formula C9H11NO2 B122234 (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 14805-29-9

(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B122234
CAS RN: 14805-29-9
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-RNGGSSJXSA-N
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Description

“(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione” is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves the reaction of “(3aR, 4S, 7R, 7aS)-hexahydro-4,7-epoxyisobenzofuran-1,3-dione” with “4-aminobenzoic acid”. The reaction is carried out in glacial acetic acid, heated to 80°C for 6 hours. The reaction is then quenched with water and the pH is adjusted to 6-8 with a NaOH solution .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrrolidine ring, which is essentially planar, and a cyclohexane ring, which has a boat conformation . Both cyclopentane rings adopt an envelope conformation .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, but specific reactions are not mentioned in the available literature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.189. It has a density of 1.3±0.1 g/cm3, a boiling point of 355.3±11.0 °C at 760 mmHg, and a melting point of 173-176℃ . Its exact mass is 165.078979 and it has a LogP of 0.22 .

Scientific Research Applications

Energy Recovery and Environmental Applications

Methane, an abundant gas, has been identified for its potential in energy recovery systems. Methanotrophs, bacteria that can use methane as their sole carbon source, offer a wide range of biotechnological applications. These include generating single-cell protein, biopolymers, and components for nanotechnology, as well as the production of soluble metabolites like methanol, which can be derived from processes involving the compound (Strong, Xie, & Clarke, 2015).

Synthesis and Applications in Organic Chemistry

The compound is related to hydantoin derivatives, a non-aromatic five-membered heterocycle, which is a critical scaffold in medicinal chemistry. Hydantoins, including compounds structurally related to "(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," have shown a variety of biological and pharmacological activities. These activities are significant in therapeutic and agrochemical applications, highlighting the compound's relevance in the synthesis of non-natural amino acids with potential medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Safety And Hazards

The safety and hazards of this compound are not specified in the available literature .

Future Directions

The future directions of this compound are not specified in the available literature .

properties

IUPAC Name

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444279
Record name (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS RN

14805-29-9
Record name 2,3-Norbornanedicarboximide, exo-
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Record name (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-, (3aR, 4S, 7R, 7aS)-rel
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Record name 2,3-NORBORNANEDICARBOXIMIDE, EXO-
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